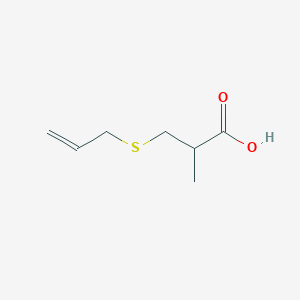

3-Allylsulfanyl-2-methyl-propanoic acid

Description

Properties

Molecular Formula |

C7H12O2S |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

2-methyl-3-prop-2-enylsulfanylpropanoic acid |

InChI |

InChI=1S/C7H12O2S/c1-3-4-10-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) |

InChI Key |

YZMRKIRIBGXHGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSCC=C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Acetylthio-2-methylpropanoic Acid

- Molecular Formula : C₆H₁₀O₃S

- Molecular Weight : 162.203 g/mol

- Key Differences: Substituent: Acetylthio (-SCOCH₃) group instead of allylsulfanyl. Reactivity: The thioester group is more polar and prone to hydrolysis compared to the thioether in the allylsulfanyl derivative.

3-Mercapto-2-methylpropionic Acid

- Molecular Formula : C₄H₈O₂S

- Molecular Weight : 120.17 g/mol

- Key Differences :

- Substituent: Mercapto (-SH) group instead of allylsulfanyl.

- Reactivity: The thiol group is highly reactive, oxidizing readily to disulfides. This compound exhibits higher acidity (pKa ~10) due to the -SH group.

- Safety: Requires handling under inert atmospheres to prevent oxidation.

3-[(2-Methylpropan-2-yl)oxycarbonylsulfanyl]propanoic Acid

- Molecular Formula : C₈H₁₄O₄S

- Molecular Weight : 206.26 g/mol

- Key Differences :

- Substituent: Bulky tert-butyloxycarbonylsulfanyl (-SCOO-t-Bu) group.

- Stability: The tert-butyl group enhances steric protection, making this derivative useful as a synthetic intermediate or protecting group.

3-(2-Aminoethylsulfanyl)-2-methylpropanoic Acid

- Molecular Formula: C₆H₁₁NO₂S (calculated)

- Molecular Weight : ~163.24 g/mol

- Key Differences: Substituent: Aminoethylsulfanyl (-SCH₂CH₂NH₂) group. Safety: Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

Comparative Analysis Table

Preparation Methods

Microwave-Assisted S-Alkylation

A highly efficient method involves the reaction of 3-mercapto-2-methylpropanoic acid with allyl halides (e.g., allyl bromide or chloride) under microwave irradiation. Key steps include:

-

Reagents : 3-Mercapto-2-methylpropanoic acid, allyl bromide, NaOH, solvent (e.g., THF or acetonitrile).

-

Conditions : Microwave activation at 80–120°C for 10–30 minutes.

-

Mechanism : Nucleophilic substitution (SN2) where the thiolate ion attacks the allyl halide.

-

Yield : 85–92% purity after purification by reduced-pressure distillation.

Optimization Insights :

-

Higher yields are achieved with allyl bromide due to its reactivity compared to chloride.

-

Solvent selection impacts reaction kinetics; polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Thiol-Ene Click Chemistry

Radical-Mediated Thiol-Allyl Coupling

This method leverages UV-initiated radical reactions between 3-mercapto-2-methylpropanoic acid and allyl ethers or esters:

-

Reagents : 3-Mercapto-2-methylpropanoic acid, allyl acetate, photoinitiator (e.g., DMPA).

-

Conditions : UV light (365 nm), room temperature, 2–4 hours.

Advantages :

-

Stereoselective and atom-economical.

-

Compatible with sensitive functional groups due to mild conditions.

Acid-Catalyzed Addition of Allyl Sulfides

Condensation with Acrylic Acid Derivatives

A scalable industrial approach involves reacting allyl methyl sulfide with methacrylic acid derivatives:

-

Reagents : Methacrylic acid, allyl methyl sulfide, H2SO4 (catalyst).

-

Conditions : Reflux in toluene (110°C) for 6–8 hours.

-

Mechanism : Electrophilic addition followed by acid-catalyzed ester hydrolysis.

Industrial Considerations :

-

Catalyst recycling reduces costs.

-

Byproducts (e.g., disulfides) are minimized via controlled stoichiometry.

Enzymatic Synthesis

Lipase-Catalyzed Transesterification

A green chemistry approach utilizes immobilized lipases (e.g., Candida antarctica Lipase B):

-

Reagents : 3-Mercapto-2-methylpropanoic acid, allyl alcohol, vinyl acetate.

-

Conditions : 40°C, solvent-free, 24–48 hours.

Sustainability Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Microwave S-Alkylation | 85–92 | 10–30 min | High efficiency, low byproducts | Requires specialized equipment |

| Thiol-Ene Chemistry | 75–80 | 2–4 h | Stereoselective, mild conditions | UV initiation limits scalability |

| Acid-Catalyzed Addition | 78–85 | 6–8 h | Scalable, cost-effective | Generates acidic waste |

| Enzymatic Synthesis | 65–70 | 24–48 h | Eco-friendly, high enantiopurity | Longer reaction time, moderate yield |

Q & A

Q. What are the optimized synthetic routes for 3-Allylsulfanyl-2-methyl-propanoic acid, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves multi-step protocols, including protection-deprotection strategies to preserve stereochemical integrity. For example, allylthiol groups can be introduced via nucleophilic substitution or thiol-ene click chemistry under controlled pH and temperature. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) are often used to activate carboxyl groups during coupling reactions. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate enantiomerically pure forms. Monitoring via chiral HPLC (e.g., using a Chiralpak IA column) validates stereochemical outcomes .

Q. Which analytical techniques are most reliable for characterizing 3-Allylsulfanyl-2-methyl-propanoic acid and its intermediates?

- NMR Spectroscopy : H and C NMR are essential for confirming structural features, such as allyl sulfanyl (–S–CH–CH=CH) and methyl branching. Chemical shifts for the thioether proton typically appear at δ 2.8–3.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS (Electrospray Ionization) identifies molecular ions ([M+H]) and fragments, aiding in impurity profiling.

- FT-IR : Peaks near 2550 cm (S–H stretch) confirm free thiol groups in intermediates, while their absence in the final product validates successful coupling .

Q. What safety protocols are recommended for handling 3-Allylsulfanyl-2-methyl-propanoic acid in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How does 3-Allylsulfanyl-2-methyl-propanoic acid interact with enzymatic targets like neprilysin, and what structural analogs enhance binding specificity?

The sulfanyl moiety acts as a zinc-binding group in metalloprotease inhibition (e.g., neprilysin). Modifications to the allyl chain (e.g., replacing allyl with propargyl) or methyl group (e.g., fluorination) can enhance binding affinity. Docking studies (using AutoDock Vina) suggest that steric bulk near the sulfur atom improves hydrophobic interactions with enzyme pockets. Competitive inhibition assays (e.g., fluorogenic substrate hydrolysis) quantify IC values, with derivatives showing 10–100 nM potency in preliminary screens .

Q. What strategies resolve contradictions in bioactivity data for 3-Allylsulfanyl-2-methyl-propanoic acid derivatives?

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific effects.

- Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation (e.g., via cytochrome P450) causes false-negative results.

- Crystallography : Resolve protein-ligand structures to confirm binding modes and identify non-specific interactions .

Q. How can computational modeling guide the design of 3-Allylsulfanyl-2-methyl-propanoic acid-based HDAC inhibitors?

- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with HDAC inhibition potency.

- MD Simulations : Analyze ligand stability in HDAC active sites over 100-ns trajectories to predict residence times.

- ADMET Prediction : Tools like SwissADME assess logP (<3) and topological polar surface area (<90 Ų) to optimize bioavailability .

Methodological Considerations

Q. What experimental controls are critical when evaluating the antiproliferative activity of 3-Allylsulfanyl-2-methyl-propanoic acid?

- Negative Controls : Use untreated cells and vehicle-only (e.g., DMSO) samples to baseline metabolic activity (MTT assay).

- Positive Controls : Include established inhibitors (e.g., doxorubicin) to validate assay sensitivity.

- Off-Target Checks : Perform kinase profiling (e.g., using KinomeScan) to confirm selectivity .

Q. How do protection-deprotection strategies impact the scalability of 3-Allylsulfanyl-2-methyl-propanoic acid synthesis?

- Temporary Protecting Groups : tert-Butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyls prevent side reactions during allylthiol coupling.

- Green Chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve E-factors.

- Scale-Up Challenges : Optimize microwave-assisted reactions to reduce reaction times from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.